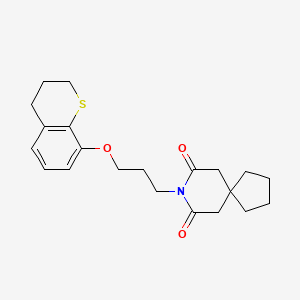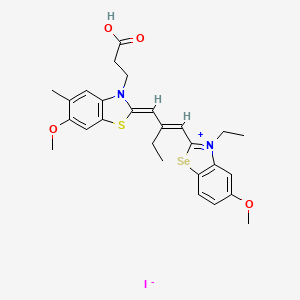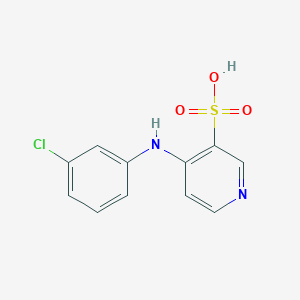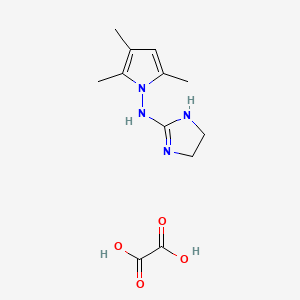
oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine is a complex organic compound that combines the properties of oxalic acid and a substituted imidazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the pyrrole moiety. The final step involves the incorporation of oxalic acid to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine
- Oxalic acid;N-(2,3,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine
- Oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-1-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
89151-81-5 |
|---|---|
Fórmula molecular |
C12H18N4O4 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
oxalic acid;N-(2,3,5-trimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H16N4.C2H2O4/c1-7-6-8(2)14(9(7)3)13-10-11-4-5-12-10;3-1(4)2(5)6/h6H,4-5H2,1-3H3,(H2,11,12,13);(H,3,4)(H,5,6) |
Clave InChI |
DBSKUUNNAWCKGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1NC2=NCCN2)C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


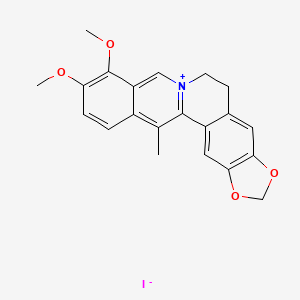
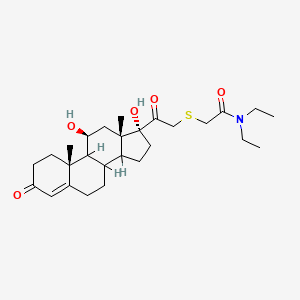
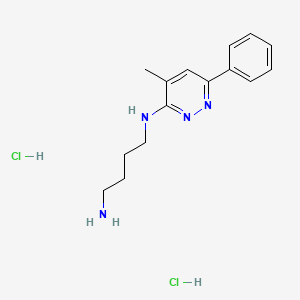
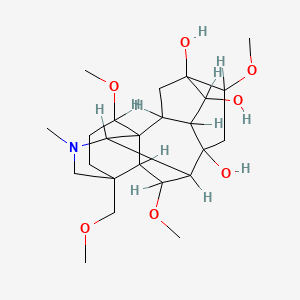
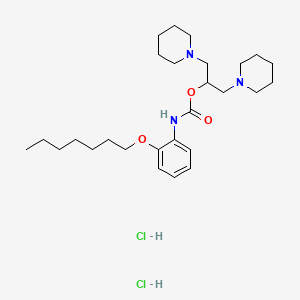
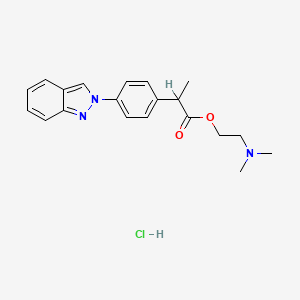
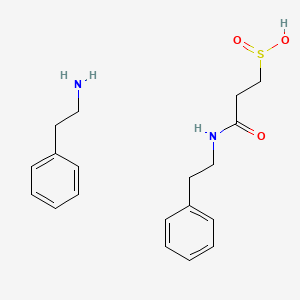
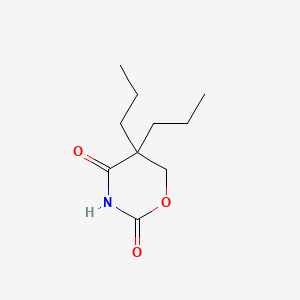
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)

